

DDO-2213 Application in Primary Patient-Derived Leukemia Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: DDO-2213

Cat. No.: B15583738

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Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] The WDR5-MLL1 complex is a critical component of the MLL1 histone methyltransferase machinery, and its dysregulation is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements.[2][3] **DDO-2213** disrupts this interaction, leading to the inhibition of MLL1 methyltransferase activity and subsequent suppression of oncogenic gene expression.[1][2]

Preclinical studies have demonstrated the efficacy of **DDO-2213** in suppressing the proliferation of MLL-rearranged leukemia cell lines and in reducing tumor growth in xenograft models.[2][4][5] While direct studies on primary patient-derived leukemia samples are not yet extensively published, the therapeutic potential of targeting the WDR5-MLL1 axis has been validated in patient-derived cells using other modalities, such as WDR5 degraders.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the investigation of **DDO-2213** in primary patient-derived leukemia samples, guiding researchers in evaluating its therapeutic potential in a more clinically relevant context.

Data Presentation

Table 1: In Vitro Efficacy of DDO-2213 in Leukemia Cell Lines

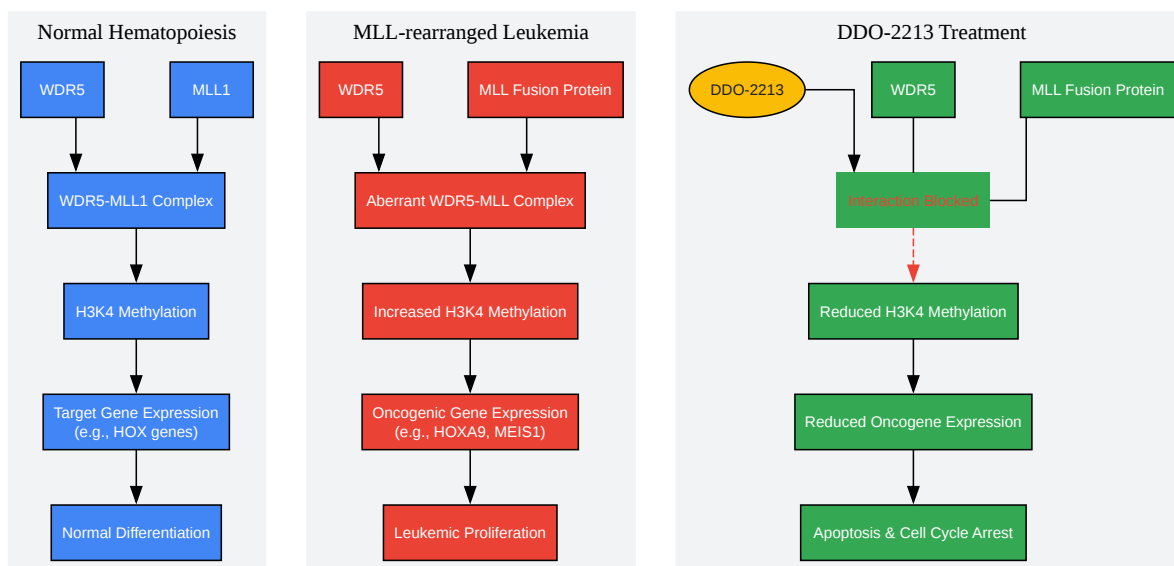
Cell Line	Leukemia Subtype	DDO-2213 IC50 (nM)	Reference
MV4-11	MLL-rearranged Acute Myeloid Leukemia (AML)	29	[2]
MOLM-13	MLL-rearranged Acute Myeloid Leukemia (AML)	Not specified, but proliferation inhibited	[1]
KOPN8	MLL-rearranged B-cell Acute Lymphoblastic Leukemia (B-ALL)	Not specified, but proliferation inhibited	[1]

Table 2: Binding Affinity of DDO-2213

Parameter	Value	Assay	Reference
IC50	29 nM	Competitive Fluorescence Polarization	[2]
Kd	72.9 nM	Surface Plasmon Resonance	[2]

Signaling Pathway and Experimental Workflow

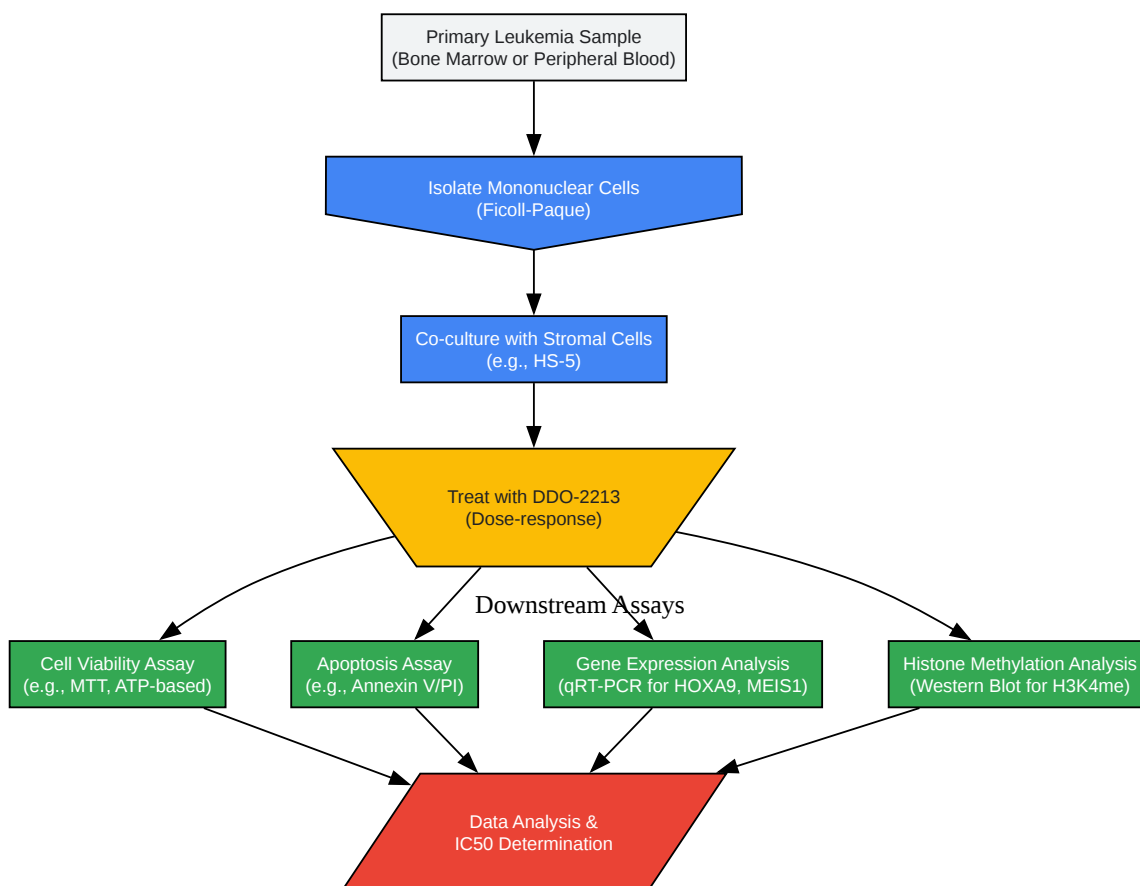
WDR5-MLL1 Signaling Pathway Inhibition by DDO-2213



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Caption: **DDO-2213** mechanism of action in MLL-rearranged leukemia.

Experimental Workflow for Evaluating **DDO-2213** in Primary Leukemia Samples



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Caption: Workflow for **DDO-2213** evaluation in primary patient samples.

Experimental Protocols

Isolation and Culture of Primary Leukemia Cells

This protocol is adapted for the culture of primary acute myeloid leukemia (AML) cells, which often require stromal support for in vitro survival.

Materials:

- Ficoll-Paque PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- HS-5 human bone marrow stromal cell line
- Phosphate-Buffered Saline (PBS)

Procedure:

- Dilute bone marrow aspirate or peripheral blood sample 1:1 with PBS.
- Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.
- Wash the collected cells twice with PBS.
- Resuspend the cell pellet in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.
- Seed the primary leukemia cells onto a pre-established monolayer of HS-5 stromal cells.[\[7\]](#)
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of **DDO-2213** on the viability of primary leukemia cells.

Materials:

- Primary leukemia cells in co-culture
- **DDO-2213** stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Plate the primary leukemia cells in co-culture in a 96-well plate.
- Prepare serial dilutions of **DDO-2213** in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
- Incubate for the desired exposure time (e.g., 72 hours).
- Add 10 μ L of MTT solution to each well.[8]
- Incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
- Read the absorbance at 570 nm using a microplate reader.[8]
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by **DDO-2213**.

Materials:

- Treated primary leukemia cells

- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Treat primary leukemia cells with **DDO-2213** at various concentrations for a specified time (e.g., 48 hours).
- Gently harvest the leukemia cells, leaving the stromal layer behind.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Gene Expression Analysis (qRT-PCR)

This protocol measures changes in the expression of MLL1 target genes, such as HOXA9 and MEIS1.

Materials:

- Treated primary leukemia cells
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR Master Mix

- Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

Procedure:

- Treat cells with **DDO-2213** or vehicle control.
- Harvest leukemia cells and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qRT-PCR) using SYBR Green Master Mix and specific primers for the target genes and the housekeeping gene.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression.

Potential for Resistance

Drug resistance is a significant challenge in cancer therapy. For inhibitors targeting the WDR5-MLL1 interaction, a potential mechanism of acquired resistance has been identified in preclinical studies. A mutation in WDR5 (WDR5P173L) has been shown to confer resistance by preventing the inhibitor from binding to its target.[8] Researchers investigating **DDO-2213** in long-term studies or in relapsed patient samples should consider sequencing the WDR5 gene to identify potential resistance-conferring mutations.

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